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Compound of Interest

Compound Name: 4-Methoxy-3-nitropyridine

Cat. No.: B017402

An In-Depth Technical Guide to the Electronic Properties of 4-Methoxy-3-nitropyridine

Executive Summary

4-Methoxy-3-nitropyridine is a pivotal heterocyclic compound whose significance in medicinal
chemistry and materials science is continually expanding. This guide provides a
comprehensive analysis of its core electronic properties, which are dictated by the unique
interplay between an electron-donating methoxy group and a potent electron-withdrawing nitro
group on the pyridine scaffold. We will delve into the synthesis, structural characterization, and
theoretical underpinnings of its electronic behavior. This document is intended for researchers,
scientists, and drug development professionals, offering field-proven insights into the
molecule's reactivity, spectroscopic signatures, and potential as a versatile synthetic building
block. By integrating experimental data with computational analysis, this guide aims to
elucidate the structure-property relationships that govern the utility of 4-Methoxy-3-
nitropyridine in advanced chemical applications.

Introduction: The Architectural Significance of 4-
Methoxy-3-nitropyridine

4-Methoxy-3-nitropyridine, a yellow to orange crystalline solid, is a substituted pyridine
derivative with the chemical formula CeHsN203.[1] Its molecular architecture is deceptively
simple, yet it harbors a rich electronic landscape that makes it a highly valuable intermediate in
organic synthesis.[1] The core of its utility lies in the electronic dichotomy of its substituents:
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e The Methoxy Group (-OCHs): Positioned at the 4-position, the methoxy group acts as a
strong electron-donating group (EDG) through resonance (+R effect), enriching the pyridine
ring with electron density.

o The Nitro Group (-NO3z): Located at the 3-position, the nitro group is a powerful electron-
withdrawing group (EWG) through both resonance (-R effect) and induction (- effect),
strongly depleting the ring of electron density.

This "push-pull" arrangement creates a highly polarized molecule with distinct regions of
electrophilicity and nucleophilicity, governing its reactivity and making it a strategic precursor for
constructing more complex molecular frameworks, particularly in the synthesis of
pharmaceuticals and agrochemicals.[1][2] Understanding the electronic properties is, therefore,
paramount to exploiting its synthetic potential.

Synthesis and Physicochemical Characterization

The reliable synthesis and thorough characterization of 4-Methoxy-3-nitropyridine are the
foundational steps for its application. The primary synthetic route involves the nitration of a 4-
methoxypyridine precursor.

Synthesis Pathway: Electrophilic Nitration

The most common synthesis involves the direct nitration of 4-methoxypyridine using a potent
nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid.[3] The
sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO2+%),
which then attacks the electron-rich pyridine ring. The electron-donating methoxy group directs
the incoming electrophile, leading to the desired 3-nitro product.

- Electrophilic Aromatic
4-Methoxypyridine Substitution (Nitration)

Click to download full resolution via product page
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Caption: Synthesis of 4-Methoxy-3-nitropyridine via nitration.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for confirming the identity and purity of the synthesized
compound. The key properties and spectroscopic data are summarized below.

Table 1: Physicochemical Properties of 4-Methoxy-3-nitropyridine

Property Value Source(s)
CAS Number 31872-62-5 [4]
Molecular Formula CeHsN20s3 [1]
Molecular Weight 154.12 g/mol [4]
Appearance Yel-low to orange crystalline o
solid
Melting Point 72-77 °C [5]
Boiling Point 127 °C @ 1 Torr [5]

COC1=C(C=NC=C1)--
SMILES [4][6]
INVALID-LINK--[O-]

| InChiKey | BZPVREXVOZITPF-UHFFFAOYSA-N |[1][4][7] |

Table 2: Key Spectroscopic Data for 4-Methoxy-3-nitropyridine
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. Observed Signals and
Technique . Source(s)
Interpretation
6 9.02 (s, 1H), 8.65 (d, J =
1H NMR 5.8 Hz, 1H), 7.04 (d,J=5.9 [3]
Hz, 1H), 4.05 (s, 3H)

Data available, specific shifts
13C NMR [41171
depend on solvent.

Characteristic peaks for C-O
(ether), N-O (nitro), and

FT-IR . [4]
aromatic C-H/C=N stretches

are expected.

| Mass Spec (LC-MS)| m/z 155 (M+1) |[3] |

Molecular Structure and Electronic Landscape

The spatial arrangement of atoms and the distribution of electron density are central to the
molecule's properties.

Caption: Chemical structure of 4-Methoxy-3-nitropyridine.

Computational Analysis: A Deeper Look

While extensive experimental data on the electronic structure is not publicly available, Density
Functional Theory (DFT) calculations provide profound insights.[8] Computational studies on
analogous nitropyridine systems have demonstrated the power of DFT (e.g., using the B3LYP
functional with a 6-311++G(d,p) basis set) to accurately predict molecular properties.[9][10]

e Molecular Electrostatic Potential (MEP): An MEP map would reveal the electron distribution.
The region around the nitro group and the pyridine nitrogen would be strongly electron-
deficient (blue/positive potential), marking them as sites for nucleophilic attack. Conversely,
the area near the methoxy oxygen would be electron-rich (red/negative potential).

o Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital
(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1700338.htm
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxy-3-nitropyridine
https://spectrabase.com/spectrum/6mgDsCbhRnM
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methoxy-3-nitropyridine
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1700338.htm
https://www.benchchem.com/product/b017402?utm_src=pdf-body
https://scielo.org.za/scielo.php?script=sci_arttext&pid=S0379-43502019000100023
https://www.researchgate.net/publication/387368585_Computational_Study_of_SNAr_Reaction_Mechanisms_Evaluating_2-Ethoxy-_35-Dinitropyridine_and_2-Methoxy-35-Dinitropyridine_with_Piperidine_for_SARS-CoV-2_Inhibitors
https://www.researchgate.net/publication/322196928_Structural_Spectroscopic_Characterization_and_Docking_Study_of_4-Amino-3-Nitropyridine_with_Experimental_Technique_and_Quantum_Chemical_Calculations
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b017402?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

reactivity.

o The HOMO is likely distributed across the methoxy group and the pyridine ring, indicating
these are the primary sites for electron donation (oxidation).

o The LUMO is expected to be localized on the nitro group and the C3/C5 positions of the
ring, highlighting these as the centers for electron acceptance (reduction) and nucleophilic
attack.[10] The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a
smaller gap suggests higher reactivity.

Chemical Reactivity: A Tale of Two Substituents

The electronic push-pull system makes 4-Methoxy-3-nitropyridine a fascinating subject for
studying chemical reactivity. It is particularly susceptible to nucleophilic aromatic substitution
(SNAr) reactions, a cornerstone of its synthetic utility.

Nucleophilic Aromatic Substitution (SNATr)

The powerful electron-withdrawing effect of the nitro group, combined with the ring nitrogen,
makes the pyridine ring highly electrophilic and activates it towards nucleophilic attack.[1]
Computational studies on similar dinitropyridines confirm that nitro groups stabilize the
negatively charged transition state (the Meisenheimer complex), lowering the activation energy
for the reaction.[9]

A typical SNAr reaction on this substrate might involve the displacement of a leaving group (if
one were present at an activated position) or, more subtly, an attack by a strong nucleophile.
The methoxy group, while electron-donating, can also be a target for displacement under harsh
conditions, though this is less common than reactions at other sites.
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Caption: Generalized workflow for an SNAr reaction on a pyridine ring.

Reduction of the Nitro Group

Another key reaction pathway is the reduction of the nitro group to an amine (-NH2).[2] This
transformation is fundamental in drug development, as it installs a versatile amino group that
can be further functionalized to build complex molecular libraries. Standard reducing agents
like Hz/Pd, SnClz, or Fe/HCI are effective for this purpose. This conversion dramatically alters
the electronic properties, turning a powerful EWG into a strong EDG.

Applications in Drug Discovery and Beyond

The true value of 4-Methoxy-3-nitropyridine is realized in its application as a synthetic
intermediate.

e Pharmaceuticals: It serves as a core scaffold for synthesizing drug candidates.[2] The ability
to perform selective reactions at different positions allows for the systematic modification of
the molecule to optimize for biological activity, selectivity, and pharmacokinetic properties like
absorption and solubility.[11]

o Agrochemicals: The nitropyridine moiety is present in various pesticides and herbicides. This
compound provides a convenient entry point for the synthesis of new, more potent, and
selective active ingredients.[1]
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Materials Science: The polarized electronic structure makes it an interesting building block
for functional organic materials, including dyes and nonlinear optical materials.[1]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, detailed protocols are essential.

Protocol 1: Synthesis of 4-Methoxy-3-nitropyridine[4]

Safety Precaution: This reaction uses highly corrosive and oxidizing acids. Perform in a well-
ventilated fume hood with appropriate personal protective equipment (lab coat, safety
goggles, acid-resistant gloves).

Preparation: Place a flask containing concentrated sulfuric acid (5 mL) in an ice bath to cool.

Addition of Substrate: Slowly add 4-methoxypyridine (0.5 mL, 4.9 mmol) dropwise to the
cooled sulfuric acid over 20 seconds with stirring.

Addition of Nitrating Agent: To this mixture, add fuming nitric acid (5 mL).

Reaction: Remove the ice bath and heat the reaction mixture to 70 °C. Maintain this
temperature for 2.5 days, monitoring the reaction by TLC or LC-MS.

Workup: After completion, cool the mixture to room temperature and carefully pour it into a
beaker of ice water.

Neutralization: Neutralize the acidic solution by slowly adding solid potassium carbonate
(K2CO3s) until the pH is alkaline.

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash
with water and then brine, and dry over anhydrous magnesium sulfate (MgSOa).

Isolation: Filter the solution and remove the solvent under reduced pressure to yield 4-
methoxy-3-nitropyridine as a yellow powder. Confirm structure and purity using *H NMR
and LC-MS.[3]

Protocol 2: 'H NMR Sample Preparation and Analysis
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o Sample Preparation: Accurately weigh ~5-10 mg of the purified product and dissolve it in
~0.7 mL of a deuterated solvent (e.g., CDCI3) in an NMR tube.

o Data Acquisition: Acquire the *H NMR spectrum on a spectrometer (e.g., 300 or 400 MHz).
o Data Analysis: Process the spectrum (phasing, baseline correction, and integration).
e Interpretation:

o Confirm the presence of the methoxy singlet at ~4.05 ppm.

o ldentify the three aromatic protons in the downfield region (~7.0-9.1 ppm).

o Analyze the splitting patterns (singlet and doublets) and coupling constants (J values) to
confirm the substitution pattern on the pyridine ring.[3]

Conclusion

4-Methoxy-3-nitropyridine is more than a simple chemical intermediate; it is a testament to
the power of substituent effects in directing chemical reactivity. The electronic tug-of-war
between the methoxy and nitro groups imbues the molecule with a unique and highly
exploitable reactivity profile, particularly for SNAr reactions and further functionalization. Its
well-defined synthesis and clear spectroscopic signatures, coupled with insights from
computational chemistry, provide researchers with a reliable and versatile tool for the
construction of novel molecules with significant potential in medicine and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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